5-Chloro-2-ethoxybenzaldehyde
Overview
Description
5-Chloro-2-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the 5-position and an ethoxy group at the 2-position on the benzene ring. This compound is primarily used in chemical research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-ethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 5-chloro-2-ethoxytoluene using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, KOH, various nucleophiles
Major Products Formed:
Oxidation: 5-Chloro-2-ethoxybenzoic acid
Reduction: 5-Chloro-2-ethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it serves as a building block for the synthesis of bioactive molecules and potential drug candidates .
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro and ethoxy substituents influence the reactivity and selectivity of the compound in various transformations .
Comparison with Similar Compounds
- 5-Chloro-2-methoxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 2-Chloro-3-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
Comparison: Compared to its analogs, 5-chloro-2-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior. The chloro group at the 5-position also imparts distinct electronic effects, making it a valuable intermediate in various synthetic applications .
Biological Activity
5-Chloro-2-ethoxybenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro substituent and an ethoxy group on a benzaldehyde backbone. This structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The above data indicate that while this compound shows promising antibacterial properties, its effectiveness varies among different bacterial strains. The compound's activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A study focusing on its derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating that these compounds could serve as leads for developing new anticancer agents.
Table 2: Cytotoxicity of this compound Derivatives
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
The cytotoxicity results suggest that this compound derivatives can induce apoptosis in cancer cells, making them potential candidates for further drug development. Mechanistic studies indicate that the compound may activate apoptotic pathways through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, there is emerging evidence that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study: Anti-inflammatory Effects in Animal Models
In a study involving induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to control groups. The anti-inflammatory effects were linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
Properties
IUPAC Name |
5-chloro-2-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJRLHWDLJULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299261 | |
Record name | 5-chloro-2-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27682-64-0 | |
Record name | 27682-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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